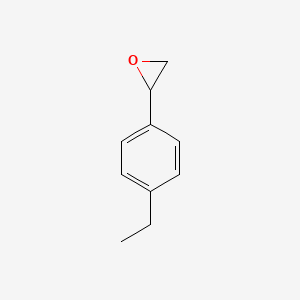

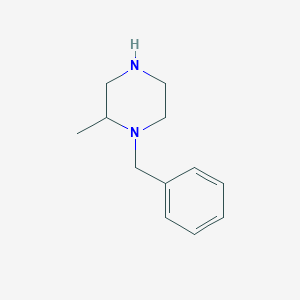

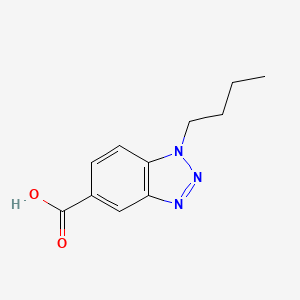

1-苄基-2-甲基哌嗪

描述

1-Benzyl-2-methylpiperazine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss 1-Benzyl-2-methylpiperazine, it does include information on related benzylpiperazine derivatives, which can offer insights into the chemical behavior and synthesis of similar compounds.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. For instance, a direct and scalable synthesis of a benzylpiperazine was demonstrated using continuous-flow hydrogenation, which is a protecting group-free, safe, and environmentally friendly approach . Additionally, the synthesis of 1-benzylpiperazin-2-one nitrone, which is closely related to 1-Benzyl-2-methylpiperazine, was achieved and shown to undergo [3+2] cycloadditions with alkynes and alkenes . These methods provide a foundation for the synthesis of 1-Benzyl-2-methylpiperazine by indicating that similar conditions and reagents may be applicable.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can be elucidated using techniques such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . These techniques allow for the determination of the compound's structure, including the position of substituents on the benzyl and piperazine rings, which is crucial for understanding the chemical behavior of 1-Benzyl-2-methylpiperazine.

Chemical Reactions Analysis

Benzylpiperazine derivatives can participate in various chemical reactions. For example, the novel 1-benzylpiperazin-2-one nitrone undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . These reactions are important for the functionalization of the piperazine ring and could potentially be applied to 1-Benzyl-2-methylpiperazine to generate new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can vary depending on the substituents attached to the core structure. For instance, the rewarding properties of 1-benzylpiperazine suggest that the compound has psychoactive effects, which are mediated by the dopaminergic and serotonergic systems in the brain . This indicates that the substitution pattern on the benzylpiperazine core can significantly influence the biological activity of the compound. Additionally, the synthesis of benzimidazoles containing a piperazine skeleton at the C-6 position as glucosidase inhibitors with antioxidant activity suggests that benzylpiperazine derivatives can have significant pharmacological properties .

科学研究应用

合成和化学应用

药物合成中的关键前体:1-苄基-2-甲基哌嗪衍生物已被用于合成具有医学意义的化合物。Koroleva等人(2012年)的研究详细阐述了4-[(4-甲基哌嗪-1-基)甲基]苯甲酸的高效合成方法,这是白血病药物伊马替尼的关键前体(Koroleva等人,2012年)。该方法还被用于合成杂环胺的苄基衍生物。

手性溶剂化剂:在核磁共振光谱学领域,某些1-苄基-2-甲基哌嗪衍生物,如(S)-1-苄基-6-甲基哌嗪-2,5-二酮,已被探索作为潜在的手性溶剂化剂。这些化合物已经展示出对外消旋α-氨基酸衍生物具有强大的手性溶剂化性能,增强了对它们对映体组成的测定(Malavašič等人,2008年)。

晶体结构分析:已确定了1-苄基-2-甲基哌嗪衍生物的晶体结构,如1-环丙基-2-乙基-5-氟-6-(4-甲基哌嗪-1-基)-1H-苯并咪唑,提供了对这些分子的构象和键合性质的见解。这种分析对于理解药物的药代动力学和药效学特性至关重要(Ozbey et al., 2001)。

化学性质和相互作用

氢键和分子相互作用:研究表明,1-苄基-2-甲基哌嗪衍生物可以与其他分子形成强大的氢键相互作用。这种性质在设计新型超分子结构中至关重要,并可以影响药物-受体相互作用(Yu et al., 2015)。

光谱分析和碎裂途径:对1-苄基-2-甲基哌嗪衍生物的光谱表征,包括它们在质谱中的碎裂途径,提供了有价值的信息,用于在复杂混合物中识别和表征这些化合物(Chai et al., 2017)。

热稳定性:已对1-苄基-2-甲基哌嗪衍生物的热稳定性进行了研究,为它们在制药应用中的储存、处理和配方提供了重要数据(Yu et al., 2015)。

安全和危害

作用机制

Target of Action

1-Benzyl-2-methylpiperazine is a derivative of benzylpiperazine (BZP) and is a central nervous system (CNS) stimulant . It primarily targets the CNS, where it has a stimulant effect .

Mode of Action

The compound interacts with its targets in the CNS, stimulating the system and resulting in increased activity . It acts as an antagonist at the receptor, inhibiting negative feedback and causing an increase in released noradrenaline .

Biochemical Pathways

Given its similarity to bzp, it is likely that it affects the noradrenaline pathway, leading to increased release of this neurotransmitter . The downstream effects of this could include increased alertness and energy.

Pharmacokinetics

It is known that the compound is a synthetic substance . It is typically produced commercially as the dihydrochloride, phosphate, or citrate salts . These properties may impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Given its stimulant effect on the cns, it is likely to result in increased neuronal activity and potentially increased release of certain neurotransmitters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-2-methylpiperazine. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound at 4°C and protect it from light . Other factors, such as the presence of other substances or physiological conditions of the individual, could also potentially influence the compound’s action and efficacy.

属性

IUPAC Name |

1-benzyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEODYUVEMNPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439943 | |

| Record name | 1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methylpiperazine | |

CAS RN |

29906-54-5 | |

| Record name | 1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)